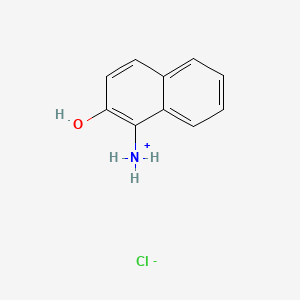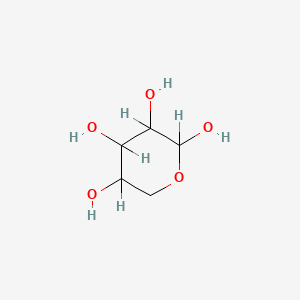
O-(4-Chlorobenzyl)hydroxylaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(4-Chlorobenzyl)hydroxylaminehydrochloride is a chemical compound with the molecular formula C7H9Cl2NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chlorobenzyl group. This compound is commonly used in organic synthesis and research due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-Chlorobenzyl)hydroxylaminehydrochloride can be synthesized through the reaction of 4-chlorobenzyl chloride with hydroxylamine hydrochloride. The reaction typically occurs in an inert atmosphere at room temperature. The general reaction scheme is as follows:
4-Chlorobenzyl chloride+Hydroxylamine hydrochloride→this compound
The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
O-(4-Chlorobenzyl)hydroxylaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces primary amines.
Substitution: Produces various substituted hydroxylamine derivatives.
Scientific Research Applications
O-(4-Chlorobenzyl)hydroxylaminehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: Employed in the study of enzyme mechanisms and as a probe for reactive oxygen species.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of O-(4-Chlorobenzyl)hydroxylaminehydrochloride involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways depend on the specific reaction it is involved in. For example, in biological systems, it can interact with enzymes and proteins, modifying their activity through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- O-(4-Fluorobenzyl)hydroxylaminehydrochloride
- O-(4-Bromobenzyl)hydroxylaminehydrochloride
- O-(4-Methylbenzyl)hydroxylaminehydrochloride
Uniqueness
O-(4-Chlorobenzyl)hydroxylaminehydrochloride is unique due to the presence of the chlorine atom in the benzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required.
Properties
IUPAC Name |
(4-chlorophenyl)methoxyazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOKSEHCFZBNHI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO[NH3+])Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(3R)-1-Azoniabicyclo[2.2.2]octan-3-yl]azanium;dichloride](/img/structure/B7767846.png)



![8-Azaniumyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B7767881.png)
